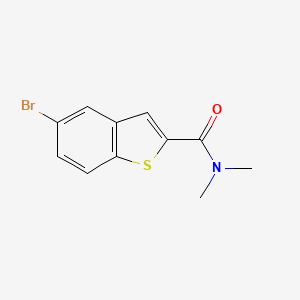

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide

Vue d'ensemble

Description

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H10BrNOS. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves the bromination of N,N-dimethyl-1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzothiophene ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Analyse Des Réactions Chimiques

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or thioether derivatives.

Applications De Recherche Scientifique

COX-2 Inhibition

5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process by catalyzing the formation of prostaglandins, which mediate pain and inflammation. The inhibition of COX-2 can lead to:

- Reduction of Inflammation : This compound can be utilized in the treatment of inflammatory diseases, providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have gastrointestinal side effects due to COX-1 inhibition .

- Pain Management : As a COX-2 inhibitor, it may be effective in managing acute and chronic pain conditions without the adverse effects associated with non-selective NSAIDs .

Anti-Malarial Activity

The compound also exhibits significant anti-malarial properties by acting as an inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme for the survival of malaria parasites during their liver stage. Key findings include:

-

Inhibition of Liver Stage Parasites : Studies have shown that this compound effectively inhibits PfENR, making it a promising candidate for malaria treatment. It has demonstrated potent activity against both liver-stage and erythrocytic stages of the malaria parasite, which is crucial for developing effective anti-malarial therapies .

Activity Type IC50 Value PfENR Inhibition ≤ 0.115 µM COX-2 Inhibition Comparable to existing NSAIDs

Study on Anti-Malarial Efficacy

A notable study evaluated the efficacy of this compound in inhibiting the growth of malaria parasites. The results indicated that this compound not only inhibits PfENR but also shows a broader spectrum of action against various stages of Plasmodium species, suggesting its potential use in combination therapies for malaria .

Comparative Analysis with Other Compounds

In comparative studies with other established anti-malarial drugs, this compound has shown superior efficacy in targeting both liver and blood stages of the parasite. This dual-action mechanism is critical for reducing relapse rates in malaria treatment regimens .

Mécanisme D'action

The mechanism of action of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:

5-bromo-N,N-dimethyl-1-benzofuran-2-carboxamide: Similar in structure but contains an oxygen atom instead of sulfur.

5-bromo-N,N-dimethyl-1-benzothiazole-2-carboxamide: Contains a nitrogen atom in the ring structure instead of sulfur.

5-bromo-N,N-dimethyl-1-benzonitrile-2-carboxamide: Contains a cyano group instead of a carboxamide group.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Activité Biologique

5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (5-Br-DMBTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Br-DMBTCA has the molecular formula C₁₁H₁₀BrNOS, characterized by a benzothiophene core with a bromine atom at position 5 and a carboxamide group at position 2. The presence of two methyl groups on the nitrogen of the amide further influences its biological activity.

Biological Activities

Research indicates that 5-Br-DMBTCA exhibits several promising biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential for use as an antimicrobial agent.

- Anticancer Activity : Preliminary studies have indicated that 5-Br-DMBTCA may possess anticancer properties, although detailed mechanisms and specific cancer types remain to be fully elucidated.

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity, which is crucial for its therapeutic potential .

The mechanism by which 5-Br-DMBTCA exerts its biological effects involves binding to molecular targets such as enzymes or receptors. This binding can alter enzyme activity or signal transduction pathways, potentially impacting cellular processes like DNA replication and protein synthesis.

Antimicrobial Efficacy

A study highlighted the compound's activity against Trypanosoma brucei, demonstrating an IC₅₀ value of 0.73 μM, indicating significant potency compared to other derivatives . This suggests that structural modifications can enhance biological activity.

Anticancer Potential

Research focused on the anticancer properties of benzothiophene derivatives, including 5-Br-DMBTCA, has shown promising results in vitro. For example, derivatives with similar structures have been tested against various cancer cell lines with notable efficacy .

Comparative Analysis of Biological Activity

| Compound | IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| 5-Br-DMBTCA | 0.73 | >14 |

| Thiazolyl–benzothiophenamide | 2.50 | >29 |

| Other benzothiophene derivatives | Variable | Variable |

This table summarizes the comparative potency of 5-Br-DMBTCA against other related compounds, highlighting its competitive edge in terms of selectivity and efficacy.

Propriétés

IUPAC Name |

5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCOOALILINGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324748 | |

| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820102 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439107-96-7 | |

| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.